molecular formula C14H10BrN3O4 B5777679 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate

Cat. No.: B5777679
M. Wt: 364.15 g/mol
InChI Key: BLLKMNJDKPWHQV-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate is an organic compound characterized by the presence of a bromine atom, a nitro group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate typically involves the reaction of 3-bromobenzaldehyde with 3-nitrobenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the bromine atom can facilitate interactions with hydrophobic pockets in proteins. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Bromomethyl methyl ether: Contains a bromine atom and an ether group.

Uniqueness

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-5-1-3-9(7-11)13(16)17-22-14(19)10-4-2-6-12(8-10)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKMNJDKPWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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